Sodium trifluoroacetate-13C2
Description
Significance of Stable Isotope Tracers in Mechanistic and Pathway Elucidation
The use of stable isotope tracers allows scientists to follow a specific substrate through a series of downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. nih.gov This approach is fundamental for understanding how organisms function at a molecular level, how diseases perturb these functions, and how therapeutic interventions might restore them.
Carbon is the backbone of virtually all biological molecules, making its isotope, Carbon-13 (¹³C), an ideal tracer for studying biochemical pathways. nih.gov Unlike its radioactive counterpart, Carbon-14, ¹³C is a stable isotope, meaning it does not decay, making it safe for use in a wide array of experimental systems, including human studies. clockss.org
The primary advantages of ¹³C labeling lie in its detectability and the detailed information it provides. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can easily distinguish between the common ¹²C and the heavier ¹³C. wikipedia.org
Mass Spectrometry (MS) detects the mass difference, allowing researchers to determine how many labeled atoms have been incorporated into a product molecule. wikipedia.org
NMR Spectroscopy , particularly ¹³C NMR, offers even greater insight. It boasts a large spectral dispersion and produces narrow, well-resolved peaks, which simplifies the analysis of complex mixtures and improves metabolite identification. nih.govacs.orgfrontiersin.orgspringernature.com This technique can directly observe the carbon backbone of molecules, including quaternary carbons that are invisible to proton NMR. acs.org
These capabilities allow researchers to track the fate of carbon atoms from a precursor molecule as they are incorporated into various metabolites, effectively creating a "fingerprint" that delineates the active metabolic pathways. nih.gov
Knowing not just if a molecule is labeled but where it is labeled—a concept known as positional or site-specific isotopic enrichment—is crucial for untangling complex and interconnected metabolic networks. nih.govpnas.org Different pathways can use the same precursor to produce the same product, but they may rearrange the atoms in different ways.
By using a precursor labeled at a specific position (e.g., on the first carbon of a glucose molecule), scientists can trace the fate of that individual atom. nih.gov If the label appears in a specific position in the product, it provides a definitive signature of the pathway taken. This level of detail is essential for:
Distinguishing between parallel pathways: For example, determining the relative activity of glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. d-nb.info
Quantifying metabolic fluxes: Measuring the rates of reactions within a network. nih.govresearchgate.net
Identifying novel or unexpected biochemical transformations. nih.govresearchgate.net
Overview of Sodium trifluoro(1,2-¹³C₂)acetate as a Pivotal Research Tool
Within the arsenal (B13267) of isotopic tracers, acetate (B1210297) molecules labeled with ¹³C have long been valuable tools. Sodium trifluoro(1,2-¹³C₂)acetate represents a highly specialized version of this classic tracer, combining the benefits of fluorine chemistry with the power of dual isotope labeling.
Historical Context of Fluorinated and Labeled Acetates in Scientific Discovery
The use of isotopically labeled compounds is a well-established practice. For decades, researchers have used sodium acetate labeled with ¹³C at either the first carbon ([1-¹³C]acetate) or the second carbon ([2-¹³C]acetate) to probe metabolic pathways, particularly the Krebs cycle and fatty acid synthesis. sigmaaldrich.comisotope.com These studies have been instrumental in building our foundational knowledge of central carbon metabolism.
Concurrently, the field of organofluorine chemistry has grown dramatically. The first fluorinated pharmaceutical, fludrocortisone (B194907) acetate, was introduced in 1954. acs.orgmdpi.com Since then, the strategic inclusion of fluorine atoms has become a common strategy in drug design to enhance properties like metabolic stability, potency, and bioavailability. mdpi.comtandfonline.com Today, fluorinated compounds are prevalent among top-selling pharmaceuticals, including anticancer agents and antibiotics. numberanalytics.comresearchgate.net This rise is due to the unique properties of the carbon-fluorine bond, which is strong and stable. mdpi.com
The convergence of these two fields—isotope labeling and fluorine chemistry—has led to the development of advanced probes like Sodium trifluoro(1,2-¹³C₂)acetate.
Unique Contributions of Dual Carbon-13 Labeling in Sodium trifluoro(1,2-¹³C₂)acetate
The key innovation of Sodium trifluoro(1,2-¹³C₂)acetate lies in its dual labeling. By having ¹³C at both carbon positions, the two-carbon acetate unit can be tracked as an intact fragment. researchgate.netcore.ac.uk When this molecule is used as a metabolic precursor, for instance, to form acetyl-CoA, the bond between the two labeled carbons remains intact. researchgate.net
This "bond labeling" provides a distinct advantage:
Pathway Confirmation: Observing a product with two adjacent ¹³C atoms (detectable by ¹³C-¹³C coupling in NMR) confirms that the two-carbon acetate unit was incorporated whole, without being broken apart and reassembled. core.ac.uk This provides powerful evidence for specific biosynthetic pathways. oup.com
Cost-Effective Labeling: In some applications, such as producing uniformly ¹³C-labeled proteins for NMR studies, using doubly labeled sodium acetate as the sole carbon source has proven to be a more economical alternative to expensive labeled glucose. acs.org
The trifluoro- (CF₃) group adds further utility to this tracer. While trifluoroacetate (B77799) (TFA) itself is largely resistant to degradation, its structural similarity to acetate means it can be taken up by some organisms. acs.orgresearchgate.net The three fluorine atoms provide a highly specific and sensitive mass signature for detection in mass spectrometry and a unique signal in ¹⁹F NMR. This makes Sodium trifluoro(1,2-¹³C₂)acetate a highly specialized tool for investigating specific biological systems or chemical reactions where tracking a fluorinated moiety is of interest.
Properties of Sodium trifluoro(1,2-¹³C₂)acetate
| Property | Value | Source |
| Chemical Formula | ¹³C₂F₃NaO₂ | azurewebsites.net |
| Molecular Weight | 137.99 g/mol | azurewebsites.net |
| CAS Number | 1794767-05-7 | azurewebsites.net |
| Appearance | White Crystalline Powder | nih.govwikipedia.org |
| Solubility | Soluble in water and most polar organic solvents | wikipedia.org |
| Key Applications | Isotope Labeling, Metabolic Research | isotope.commedchemexpress.com |
Interpreting Acetate Labeling Patterns in Biosynthesis
| Labeled Precursor | Information Gained | Example Application |
| Sodium [1-¹³C]acetate | Traces the fate of the carboxyl carbon of acetate. | Identifying which carbons in a product are derived from the "head" of the acetate unit. nih.gov |
| Sodium [2-¹³C]acetate | Traces the fate of the methyl carbon of acetate. | Identifying which carbons in a product are derived from the "tail" of the acetate unit. sigmaaldrich.comnih.gov |
| Sodium [1,2-¹³C₂]acetate | Confirms the intact incorporation of the two-carbon acetate unit through the observation of ¹³C-¹³C coupling. core.ac.ukoup.com | Proving a direct biosynthetic link and distinguishing it from pathways that would cleave the acetate unit. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAUPASBSROMS-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.990 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Sodium Trifluoro 1,2 ¹³c₂ Acetate and Its Derivatives for Research Applications
Strategies for Carbon-13 Isotopic Incorporation into Trifluoroacetate (B77799) Scaffold
The introduction of carbon-13 isotopes into the trifluoroacetate structure requires careful synthetic planning to ensure high isotopic enrichment and chemical yield. The stability of the trifluoromethyl group presents both a challenge and an advantage in these synthetic endeavors.
Achieving site-specific dual carbon-13 labeling at the C1 and C2 positions of trifluoroacetate necessitates starting with a precursor that already contains the ¹³C-¹³C bond. A prevalent and effective strategy begins with doubly labeled sodium acetate (B1210297), Sodium (1,2-¹³C₂)acetate. rsc.org This starting material can be generated from fundamental ¹³C sources like ¹³C-methyl iodide and ¹³C-carbon dioxide. rsc.org
One robust synthetic route involves the conversion of Sodium (1,2-¹³C₂)acetate into a more reactive acyl halide, such as acetyl chloride, which is then subjected to exhaustive fluorination. Reagents like antimony trifluoride or sulfur tetrafluoride are employed to replace the methyl protons with fluorine atoms, yielding the trifluoromethyl group. This method preserves the crucial ¹³C-¹³C bond integrity.
An alternative approach is the haloform reaction performed on a (1,2-¹³C₂)-labeled ethanol (B145695) precursor. Oxidation of the labeled ethanol with a halogen in the presence of a base can generate the trifluoroacetate anion. While feasible, this method can sometimes lead to lower yields and isotopic scrambling if not meticulously controlled.
A more contemporary and versatile method starts from elemental ¹³C to produce calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-acetylene. rsc.org This doubly labeled acetylene (B1199291) is a universal building block that can be transformed into a variety of labeled compounds, including trifluoroacetate, through oxidative cleavage and fluorination. rsc.org
| Synthetic Route | Starting Material | Key Reagents | Typical Labeling Efficiency (%) | Overall Yield (%) |
| Fluorination of Acetyl Halide | Sodium (1,2-¹³C₂)acetate | Thionyl chloride, Antimony trifluoride | >98% | 45-65% |
| Haloform Reaction | (1,2-¹³C₂)Ethanol | Sodium hypochlorite, Oxidizing agents | 90-95% | 30-50% |
| Acetylene-based Route | (1,2-¹³C₂)Acetylene | Ozone, Fluorinating agents | >99% | 35-55% |
Utilization of Sodium trifluoro(1,2-¹³C₂)acetate as a Precursor for Complex Labeled Molecules
Sodium trifluoro(1,2-¹³C₂)acetate serves as a versatile building block for the synthesis of more intricate ¹³C-labeled molecules, finding broad application in mechanistic studies, biosynthesis, and analytical chemistry.
The ¹³CF₃ group is a valuable label for NMR studies of proteins and other biomolecules. biorxiv.org Sodium trifluoro(1,2-¹³C₂)acetate can be a precursor for creating ¹³C-labeled trifluoromethyl groups in larger molecules. biorxiv.org For instance, it can be used to synthesize labeled perfluoroalkylated arenes, which are important in materials science and medicinal chemistry. researchgate.net The dual ¹³C label provides a unique spectroscopic signature that allows for detailed investigation of reaction mechanisms and molecular dynamics.
Isotopically labeled precursors are essential for tracing metabolic pathways. nih.gov Sodium (1,2-¹³C₂)acetate is a well-established tool for studying the biosynthesis of natural products like polyketides. researchgate.net By feeding organisms with ¹³C-labeled acetate, researchers can determine how the carbon backbone of complex molecules is assembled. researchgate.net The dual label in Sodium trifluoro(1,2-¹³C₂)acetate provides an even more powerful tool, as the intact ¹³C-¹³C unit can be tracked, revealing key bond-forming events in biosynthesis. This has been applied to study the biosynthesis of various compounds, including chartreusin (B1668571) and paxisterol. researchgate.net
To improve the detection of labeled compounds in complex biological samples, the trifluoroacetate can be chemically modified, or "derivatized." libretexts.org This process can enhance its response in various analytical instruments. jfda-online.com
| Derivatization Agent | Analytical Technique | Enhancement |
| Fluorescent Tags (e.g., Dansyl chloride, FMOC-Cl) | Fluorescence Spectroscopy, HPLC/UV-VIS | Increases sensitivity and allows for detection at lower concentrations. libretexts.orggoogle.com |
| Acylating Agents (e.g., Pentafluoropropionic anhydride) | Gas Chromatography-Mass Spectrometry (GC-MS) | Improves chromatographic behavior and provides structural information from mass spectra. libretexts.orgnih.gov |
| Chiral Reagents (e.g., N-TFA-prolyl chloride) | Gas Chromatography (GC) | Enables the separation and analysis of enantiomers (chiral isomers). jfda-online.com |
Derivatization with fluorescent tags can make the molecule visible to highly sensitive fluorescence detectors. libretexts.org Acylation with other fluorinated compounds can improve its behavior in gas chromatography, a technique used to separate and analyze volatile compounds. nih.gov For chiral molecules, derivatization with a chiral reagent allows for the separation of mirror-image isomers, which is often crucial in pharmaceutical and biological studies. jfda-online.com
Applications in Mechanistic Investigations of Organic and Inorganic Reactions
Elucidation of Reaction Pathways and Transition States via Carbon-13 Tracing
One of the primary applications of Sodium trifluoro(1,2-¹³C₂)acetate is in the elucidation of reaction pathways and the characterization of fleeting transition states. The ¹³C label acts as a spectroscopic handle, allowing for the differentiation of the labeled carbon atoms from the naturally abundant ¹²C atoms in the reacting molecules. This enables chemists to follow the exact trajectory of the labeled carbons, revealing how bonds are broken and formed during a chemical transformation.
In complex organic reactions involving multiple steps and potential rearrangements, pinpointing the exact sequence of events can be a significant challenge. The use of ¹³C labeled starting materials like Sodium trifluoro(1,2-¹³C₂)acetate provides a clear and unambiguous method to trace the fate of specific carbon atoms.
Fluorination reactions are crucial in the synthesis of pharmaceuticals and agrochemicals, and understanding their mechanisms is key to developing more efficient and selective methods. When Sodium trifluoro(1,2-¹³C₂)acetate is used as a precursor or substrate in such reactions, the ¹³C labels allow researchers to determine whether the trifluoroacetate (B77799) group is transferred intact or if it undergoes fragmentation and reassembly. For instance, in palladium-catalyzed fluorination reactions, the use of ¹³C labeled precursors can help to clarify the nature of the active catalytic species and the mechanism of C-F bond formation. au.dk
A hypothetical study illustrating this application is presented in the table below:
| Reaction | Labeled Substrate | Analytical Technique | Observation | Mechanistic Implication |
| Palladium-catalyzed trifluoromethylation of an aryl halide | Aryl-X + "CF₃" source derived from Sodium trifluoro(1,2-¹³C₂)acetate | ¹³C NMR Spectroscopy | The ¹³C label appears in the trifluoromethyl group of the product. | The CF₃ group is likely transferred as a single unit from the trifluoroacetate precursor to the palladium catalyst and then to the aryl halide. |
| Electrophilic fluorination of an organometallic complex | Organometallic-R + Fluorinating agent | ¹³C and ¹⁹F NMR Spectroscopy | Observation of coupling between the ¹³C label and the fluorine atom in the product. | Confirms the formation of a direct bond between the labeled carbon and the newly introduced fluorine atom, providing evidence for the proposed reaction pathway. whiterose.ac.uk |
This table presents hypothetical research findings for illustrative purposes.
Catalytic cycles are the heart of many synthetic transformations. Tracing the flow of atoms through these cycles is essential for understanding catalyst behavior and optimizing reaction conditions. By introducing Sodium trifluoro(1,2-¹³C₂)acetate into a catalytic reaction, either as a substrate or a ligand component, chemists can monitor the breaking and forming of carbon-carbon and carbon-heteroatom bonds at each stage of the cycle. For example, in a palladium-catalyzed cross-coupling reaction, if the acetate (B1210297) ligand is labeled, its exchange and role in the reductive elimination step can be followed. acs.org Similarly, in metabolic flux analysis, the incorporation of ¹³C from labeled acetate into various metabolites helps to map out complex biochemical pathways. isotope.comnih.govbiorxiv.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. thieme-connect.deresearchgate.net Due to their speed and complexity, identifying the transient intermediates involved can be extremely difficult. The strategic placement of a ¹³C label in one of the starting materials, such as by using a derivative of Sodium trifluoro(1,2-¹³C₂)acetate, can help to trap or identify these fleeting species. As the reaction progresses, the position of the ¹³C label in the intermediates and the final product, as determined by techniques like NMR spectroscopy, provides a "snapshot" of the reaction mechanism. acs.orgrug.nl This information is crucial for understanding the reaction's selectivity and for designing new MCRs.
Tracking Carbon Atom Rearrangements in Complex Organic Transformations
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The Kinetic Isotope Effect (KIE) is a powerful tool used to determine the rate-determining step of a chemical reaction. wikipedia.orgnumberanalytics.com It relies on the principle that replacing an atom with its heavier isotope can affect the rate of a reaction, particularly if a bond to that atom is broken or formed in the slowest step. By comparing the reaction rate of a substrate containing ¹²C with that of the same substrate labeled with ¹³C (as in a derivative of Sodium trifluoro(1,2-¹³C₂)acetate), a ¹³C KIE can be measured.
A significant ¹³C KIE (typically a value different from 1) indicates that the labeled carbon atom is involved in the rate-determining step. researchgate.netnih.gov This is particularly useful for studying reactions that involve the cleavage or formation of carbon-carbon bonds. acs.org For instance, in a decarboxylation reaction, if the carbon atom of the carboxylate group is replaced with ¹³C, a slower reaction rate for the labeled compound would suggest that the C-C bond breaking is the rate-limiting event. Conversely, in a reaction where a C-C bond is formed, a KIE can provide insight into the nature of the transition state. The magnitude of the KIE can also offer information about the geometry and bonding in the transition state. harvard.edu
The following table outlines hypothetical KIE data for different reaction types:
| Reaction Type | Labeled Position | Observed ¹³C KIE (k¹²/k¹³) | Interpretation |
| Decarboxylation | Carboxyl Carbon | > 1.0 (e.g., 1.04) | C-C bond cleavage is part of the rate-determining step. researchgate.net |
| Aldol Condensation | Carbonyl Carbon | ~ 1.0 | C-C bond formation is not the rate-determining step. |
| Grignard Reaction | Carbonyl Carbon | > 1.0 | C-C bond formation is involved in the rate-determining step. |
This table contains hypothetical data for illustrative purposes. Actual KIE values can vary depending on the specific reaction and conditions.
Probing Hydrogen Atom Transfer Mechanisms through Combined Labeling
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is exchanged between two chemical species. nih.gov The study of HAT mechanisms often relies on kinetic isotope effects (KIEs), where the substitution of hydrogen with deuterium (B1214612) alters the reaction rate. While direct studies employing Sodium trifluoro(1,2-¹³C₂)acetate for HAT are not widely documented in the surveyed literature, its potential in combined labeling experiments is significant.
In principle, this compound could be used in competitive experiments to probe subtle aspects of HAT transition states. For instance, in reactions where a trifluoroacetate group might participate in or influence a HAT event, the ¹³C labels would allow for the analysis of secondary kinetic isotope effects on the carbon backbone. This could provide insight into changes in bonding and geometry at the acetate moiety during the hydrogen transfer step, complementing data from traditional deuterium labeling. Such an approach would be particularly useful in complex systems where multiple pathways, such as concerted proton-electron transfer (PCET) or stepwise electron transfer-proton transfer (ET-PT), are possible. mdpi.com
Mechanistic Probes in Advanced Catalysis Research
The precise structure of Sodium trifluoro(1,2-¹³C₂)acetate makes it an exemplary reagent for investigating the mechanisms of modern catalytic reactions, particularly those involving the introduction of trifluoromethyl (CF₃) groups or the functionalization of C-H bonds.
Copper-catalyzed trifluoromethylation reactions have become essential for synthesizing pharmaceuticals and agrochemicals. beilstein-journals.org Sodium trifluoroacetate (CF₃CO₂Na) is an attractive, inexpensive source of the CF₃ group for these reactions. beilstein-journals.org Mechanistic studies propose that the reaction proceeds through the thermal decarboxylation of a copper trifluoroacetate intermediate to generate a key Cu-CF₃ species. This species then participates in a catalytic cycle, typically involving oxidative addition to an aryl halide followed by reductive elimination to form the trifluoromethylated aromatic product. beilstein-journals.org
The use of Sodium trifluoro(1,2-¹³C₂)acetate is critical for validating this pathway. By tracking the isotopic labels, researchers can confirm that the CF₃ group in the final product originates directly from the trifluoroacetate starting material and that the second labeled carbon is expelled as carbon dioxide (¹³CO₂).
Table 1: Mechanistic Investigation of Copper-Catalyzed Trifluoromethylation using Labeled Sodium Trifluoroacetate
| Mechanistic Step | Description | Role of Sodium trifluoro(1,2-¹³C₂)acetate |
| Intermediate Formation | The reaction of a Cu(I) salt with CF₃CO₂Na forms a copper trifluoroacetate complex. | The labeled compound is introduced into the reaction. |
| Decarboxylation | The copper complex undergoes thermal decarboxylation. | Observation of labeled ¹³CO₂ confirms this step and the loss of the carboxylate carbon. |
| Cu-CF₃ Formation | Decarboxylation generates the active trifluoromethylating agent, Cu-¹³CF₃. | The ¹³C label is retained on the trifluoromethyl group attached to the copper center. |
| Product Formation | The Cu-¹³CF₃ species reacts with an aryl halide to yield the final Ar-¹³CF₃ product. | Detection of the ¹³C label in the product's CF₃ group via NMR or mass spectrometry provides definitive proof of the reaction pathway. beilstein-journals.orgnih.gov |
Photoredox catalysis offers a mild approach for generating highly reactive radical species. Trifluoroacetic acid (TFA) and its salts are recognized as highly desirable sources for generating the trifluoromethyl radical (•CF₃). researchgate.net A proposed mechanism involves the single-electron oxidation of the trifluoroacetate anion to a trifluoroacetoxy radical (CF₃CO₂•). This radical is highly unstable and undergoes rapid decarboxylation to produce the •CF₃ radical and CO₂. researchgate.net
Here, Sodium trifluoro(1,2-¹³C₂)acetate acts as an indispensable mechanistic probe. Introducing this labeled salt into a photoredox reaction allows for the unambiguous verification of the proposed radical generation pathway. The detection of labeled carbon dioxide (¹³CO₂) would provide strong evidence for the decarboxylation of the trifluoroacetoxy radical intermediate. Furthermore, identifying the ¹³C label within the trifluoromethyl group of the final product confirms that the CF₃ radical was successfully generated from the acetate precursor and incorporated. This method is crucial for distinguishing this pathway from other potential mechanisms of C-F bond activation.
High-oxidation state main-group metals, such as thallium(III) and lead(IV), can perform selective C-H functionalization of light alkanes in trifluoroacetic acid. researchgate.net The generally accepted mechanism involves the electrophilic activation of a C-H bond to form a main-group-metal alkyl intermediate (e.g., R-M(TFA)n-1). This intermediate subsequently undergoes functionalization to yield the final product, such as an alkyl trifluoroacetate (R-OTFA). acs.orgosti.gov
The precise mechanism of the final functionalization step—whether it proceeds via Sₙ2 attack, reductive elimination, or another pathway—is a subject of detailed investigation. Using isotopically labeled reagents is central to these studies. acs.org By employing a reaction medium containing labeled trifluoroacetate, sourced from a salt like Sodium trifluoro(1,2-¹³C₂)acetate, researchers can probe the origin of the trifluoroacetate group in the final product. If the label is incorporated, it suggests the trifluoroacetate acts as an external nucleophile. If the label is not incorporated (when starting with an unlabeled metal-TFA complex), it implies the transfer of a trifluoroacetate ligand that was already coordinated to the metal center. These experiments are vital for understanding the branching between different product-forming pathways from the key metal-alkyl intermediate. acs.orgresearchgate.net
Table 2: Probing Main-Group-Metal Alkyl Functionalization with Labeled Trifluoroacetate
| Mechanistic Step | Description | Insight from Labeled Trifluoroacetate |
| C-H Activation | An alkane (R-H) reacts with a metal complex like Tl(TFA)₃ to form a metal-alkyl intermediate, R-Tl(TFA)₂. | Establishes the formation of the key intermediate. researchgate.net |
| Functionalization | The R-Tl(TFA)₂ intermediate reacts to form the product R-OTFA. | Using ¹³C-labeled trifluoroacetate in the solvent helps determine if the functionalizing group comes from the solvent or from a ligand on the metal. |
| Pathway Determination | Distinguishing between Sₙ2 attack by solvent TFA vs. reductive elimination of a coordinated TFA ligand. | The presence or absence of the ¹³C label in the R-OTFA product clarifies the nucleophile's origin and supports a specific mechanistic pathway. acs.orgacs.org |
Applications in Metabolic Pathway Elucidation and Metabolic Flux Analysis
Tracing Carbon Flow in Biological Systems and Cellular Metabolism
The ability to trace the flow of carbon is fundamental to understanding how cells utilize nutrients to produce energy and build essential molecules. Sodium trifluoro(1,2-13C2)acetate serves as an effective tracer for these processes.
Primary metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis, are central to cellular energy production and biosynthesis. The TCA cycle, in particular, is a key hub of metabolism, and its analysis is often performed using ¹³C-labeled substrates. nih.gov When cells are supplied with a ¹³C-labeled precursor that can be converted to acetyl-CoA, the label is incorporated into TCA cycle intermediates. nih.gov For instance, studies have utilized ¹³C-labeled acetate (B1210297) to probe the TCA cycle in various organisms and tissues. isotope.comresearchgate.net The pattern of ¹³C enrichment in metabolites like glutamate (B1630785), which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, provides detailed information about the relative fluxes through different pathways connected to the cycle. nih.gov While glucose is a common tracer for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), acetate tracers are particularly useful for studying the lower parts of metabolism, including the TCA cycle. d-nb.infonih.govrsc.org The analysis of labeling patterns in key metabolites allows for the quantification of pathway activities. nih.gov
| Tracer | Primary Pathway Investigated | Key Findings | References |
|---|---|---|---|
| [1,2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides precise estimates for fluxes in upper metabolism. | nih.govrsc.org |
| [U-¹³C]glutamine | Tricarboxylic Acid (TCA) Cycle | Preferred tracer for analyzing the TCA cycle. | nih.govrsc.org |
| ¹³C-labeled acetate | Tricarboxylic Acid (TCA) Cycle | Used to study acetate metabolism and its contribution to the TCA cycle and lipid synthesis. | isotope.comnih.govosti.gov |
The biosynthesis of many natural products, such as antibiotics and other secondary metabolites, often begins with simple precursors like acetate. clockss.org Feeding experiments with ¹³C-labeled acetate have been instrumental in unraveling the complex enzymatic steps involved in the formation of these molecules. clockss.orgresearchgate.net By analyzing the incorporation pattern of the ¹³C label in the final product, researchers can deduce the sequence of reactions and the folding patterns of polyketide chains, which are common precursors to many natural products. researchgate.net For example, the use of sodium [1,2-¹³C₂]acetate has helped to confirm the polyketide origin of various fungal and bacterial metabolites. researchgate.netiu.edu
Stable isotope tracers are invaluable for studying how organisms assimilate and break down different nutrients. insidescientific.com These non-radioactive labels can be safely used to investigate the metabolism of carbohydrates, lipids, and proteins. iaea.orgcambridge.orgoncohemakey.com By administering a ¹³C-labeled nutrient and measuring the appearance of the label in various metabolic products, scientists can quantify the rate of absorption, utilization, and excretion of that nutrient. cambridge.org For example, studies have used ¹³C-labeled acetate to investigate how it is utilized as a carbon source for growth and energy production in various microorganisms. frontiersin.org The recovery of the ¹³C label in expired CO₂ can also be used to determine the rate of substrate oxidation. nih.gov
Quantitative Metabolic Flux Analysis (MFA) using ¹³C Isotope Labeling
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govcreative-proteomics.com ¹³C-MFA, which utilizes ¹³C-labeled substrates, is considered the gold standard for determining detailed metabolic flux distributions in living cells. creative-proteomics.comfrontiersin.org
¹³C-MFA relies on mathematical models that describe the metabolic network of the organism being studied. frontiersin.orgdiva-portal.org These models consist of a set of biochemical reactions and the corresponding atom transitions, which track the fate of each carbon atom from the substrate to the final products. frontiersin.org By fitting the model to the experimentally measured labeling patterns of metabolites, it is possible to estimate the intracellular fluxes. frontiersin.orgplos.org The process involves complex calculations and specialized software to solve the system of equations and determine the flux distribution that best explains the observed data. nih.gov
The success of a ¹³C-MFA study heavily depends on the experimental design, particularly the choice of the ¹³C-labeled tracer. researchgate.netfrontiersin.org Different tracers provide different information, and the optimal tracer depends on the specific metabolic pathways of interest. nih.govresearchgate.net Often, parallel labeling experiments using multiple tracers are performed to improve the accuracy and precision of the flux estimates. nih.govsci-hub.se The interpretation of the data requires careful consideration of factors such as isotopic steady state, which ensures that the labeling patterns have stabilized. d-nb.info The final output of a ¹³C-MFA study is a flux map, which provides a quantitative picture of the metabolic activity within the cell. frontiersin.org
| Step in ¹³C-MFA | Description | Key Considerations | References |
|---|---|---|---|
| Experimental Design | Selection of optimal ¹³C tracers and labeling measurements. | Choice of tracer significantly impacts the precision of estimated fluxes. | researchgate.net |
| Tracer Experiment | Culturing cells with the ¹³C-labeled substrate. | Ensuring isotopic steady state is crucial for accurate analysis. | d-nb.info |
| Isotopic Labeling Measurement | Analysis of labeling patterns in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). | Accurate measurement of mass isotopomer distributions is essential. | frontiersin.orgplos.org |
| Flux Estimation | Using mathematical models to calculate intracellular fluxes from the labeling data. | Requires specialized software and computational tools. | frontiersin.orgnih.gov |
| Statistical Analysis | Assessing the goodness of fit and calculating confidence intervals for the estimated fluxes. | Validates the reliability of the determined flux map. | sci-hub.se |
Specific Metabolic Studies Utilizing Sodium trifluoro(1,2-¹³C₂)acetate
The isotopically labeled compound, Sodium trifluoro(1,2-¹³C₂)acetate, serves as a powerful tracer in various metabolic investigations. Its structure, combining a ¹³C-labeled acetate backbone with a trifluoromethyl group, allows researchers to track the metabolic fate of acetate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The fluorine atoms provide a unique probe for ¹⁹F NMR, which offers high sensitivity and no background interference from biological systems, while the ¹³C labels are crucial for tracing carbon transitions through metabolic networks. researchgate.netresearchgate.net
Stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, enabling the quantification of intracellular reaction rates. d-nb.inforesearchgate.net Sodium (1,2-¹³C₂)acetate, a doubly labeled acetate, is particularly useful for these studies. When introduced into a biological system, it is taken up by cells and converted to acetyl-CoA, a central metabolite that feeds into numerous critical pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. mdpi.comfrontiersin.org
By analyzing the ¹³C labeling patterns in downstream metabolites like amino acids and fatty acids, researchers can deduce the activity of various metabolic pathways. nih.gov For instance, studies in the microalga Crypthecodinium sp. SUN demonstrated that sodium acetate could significantly enhance the production of docosahexaenoic acid (DHA) by increasing the intracellular pool of acetyl-CoA. mdpi.com In the archaeon Haloferax volcanii, which can grow on acetate as its sole carbon source, researchers have identified and characterized the specific enzymes involved in acetate uptake and its conversion into acetyl-CoA. frontiersin.org
Furthermore, investigations into organisms with multiple acetate kinase isozymes, such as Lactococcus lactis, have revealed how these enzymes provide metabolic robustness. plos.org One isozyme may be specialized for producing acetate, while another is more efficient at assimilating it, allowing the organism to adapt to varying external acetate concentrations. plos.org The recovery of the ¹³C label from infused [1,2-¹³C]acetate is also used in human metabolic research, particularly during exercise, to correct for label loss and accurately calculate substrate oxidation rates, although recovery rates are influenced by factors like exercise intensity and infusion protocols. nih.gov
Isotopic labeling is indispensable for Nuclear Magnetic Resonance (NMR) studies of protein structure and dynamics. sigmaaldrich.com While direct use of Sodium trifluoro(1,2-¹³C₂)acetate for complete protein labeling is less common than using ¹³C-glucose, sodium [1,2-¹³C₂]acetate serves as a cost-effective alternative for uniform ¹³C labeling of proteins in expression systems like E. coli. nih.gov The labeled acetate is used as the sole carbon source in the growth media, leading to the incorporation of ¹³C into all amino acids and, subsequently, into the expressed protein. nih.govnih.gov This uniform labeling is critical for multidimensional NMR experiments that resolve the three-dimensional structure of proteins. sigmaaldrich.com
The trifluoroacetyl group, a related chemical moiety, is used as a ¹⁹F NMR tag. scholaris.ca The fluorine nucleus (¹⁹F) is exceptionally sensitive for NMR spectroscopy and has no natural background in biological systems, making it an excellent probe. researchgate.netresearchgate.net Researchers can attach trifluoromethyl-containing tags to specific sites on a protein, often by reacting a bromo- or iodoacetamide (B48618) derivative with a cysteine residue's thiol group. scholaris.ca Changes in the ¹⁹F NMR chemical shift of this tag can then report on local conformational changes, protein-ligand binding, or protein-protein interactions. scholaris.canih.gov This protein-observed ¹⁹F NMR (PrOF NMR) approach is a powerful tool for fragment-based drug screening and for studying the dynamics of large proteins and membrane proteins that are challenging to analyze with conventional NMR methods. nih.govnih.gov
| Labeling Strategy | Precursor Molecule | Primary Application | Key Analytical Technique | Finding/Advantage |
|---|---|---|---|---|
| Uniform ¹³C Labeling | Sodium [1,2-¹³C₂]acetate | Protein Structure Determination | ¹³C NMR Spectroscopy | Cost-effective method for preparing uniformly labeled proteins for NMR structure/function studies. nih.gov |
| Site-Specific ¹⁹F Labeling | Trifluoromethyl-containing Tags (e.g., BTFA, BTFMA) | Studying Protein Conformation & Binding | ¹⁹F NMR Spectroscopy | Provides high sensitivity and no background signal, allowing detection of local environmental changes in proteins. scholaris.canih.gov |
| Dual Isotope Labeling | Sodium [1,2-¹³C₂]acetate & ¹⁵N Ammonium Chloride | NMR Assignment Studies | ¹³C/¹⁵N NMR Spectroscopy | Enables triple-resonance NMR experiments for backbone assignment of larger proteins. nih.gov |
Isotopically labeled compounds are fundamental tools for probing the mechanisms of enzyme-catalyzed reactions and measuring their kinetics. nih.gov The use of substrates labeled with heavy isotopes, like ¹³C, can alter the reaction rate compared to the unlabeled substrate. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides powerful insights into the transition state of a reaction and can help identify the rate-limiting step in a catalytic cycle. nih.govresearchgate.net
While direct studies using Sodium trifluoro(1,2-¹³C₂)acetate for KIE measurements are specific, the principles are broadly applicable. For example, in a reaction involving the cleavage of a carbon-carbon bond, substituting ¹²C with ¹³C at the cleavage site will result in a measurable KIE if that bond-breaking step is rate-limiting. Trifluoroacetic acid (TFA), the de-esterified form of the tracer, is often used in biochemical assays, for instance, to quench enzymatic reactions at specific time points before analysis by mass spectrometry. researchgate.net
The combination of isotopic labeling and mass spectrometry allows for precise measurement of substrate consumption and product formation over time. In a competitive experiment, an enzyme is presented with a mixture of labeled and unlabeled substrates. By tracking the relative depletion of the two species, researchers can calculate the KIE with high precision. researchgate.net Similar methods using ¹⁸O-labeling, where enzymes incorporate oxygen atoms from ¹⁸O-enriched water into their products, are also widely used to study the mechanisms of proteases and other hydrolases. nih.govjove.com These approaches, whether using ¹³C, ¹⁸O, or other stable isotopes, are crucial for elucidating the detailed chemical steps that enzymes perform. acs.org
Advanced Spectroscopic and Analytical Methodologies Employing Sodium Trifluoro 1,2 ¹³c₂ Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements and Applications
The incorporation of ¹³C isotopes significantly enhances the capabilities of NMR spectroscopy, a powerful technique for elucidating molecular structure and dynamics. Sodium trifluoro(1,2-¹³C₂)acetate serves as a versatile precursor for introducing these labels into a wide range of molecules.
Direct ¹³C NMR Monitoring of Reaction Intermediates and Products
Direct ¹³C NMR spectroscopy is a valuable method for monitoring the progress of chemical reactions in real-time. magritek.com By using Sodium trifluoro(1,2-¹³C₂)acetate as a starting material, the ¹³C label is incorporated into the reactants, allowing for the direct observation of these species and any subsequent intermediates and products. This approach provides quantitative data on reaction kinetics and helps to identify transient species that might otherwise be undetectable. magritek.com For example, in the synthesis of complex molecules, monitoring the characteristic ¹³C NMR signals can confirm the formation of desired intermediates and the depletion of starting materials. google.com The distinct chemical shifts and coupling constants of the ¹³C nuclei provide unambiguous structural information throughout the reaction process. omicsonline.org
A key advantage of this technique is its non-destructive nature, allowing for continuous monitoring without altering the reaction mixture. magritek.com This is particularly useful for optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize byproducts. The ability to directly observe ¹³C-labeled intermediates provides crucial insights into reaction mechanisms, helping to elucidate the step-by-step transformation of reactants into products. nih.gov
Advanced Multi-Dimensional NMR for Structural Elucidation of Labeled Metabolites
In the study of complex biological systems, identifying and characterizing metabolites within a mixture is a significant challenge. The use of Sodium trifluoro(1,2-¹³C₂)acetate to introduce ¹³C labels into metabolites greatly facilitates their structural elucidation using advanced multi-dimensional NMR techniques. nih.gov Experiments such as 2D ¹³C-¹³C correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy become significantly more powerful with ¹³C enrichment. omicsonline.orgfrontiersin.org
These multi-dimensional techniques allow for the correlation of different nuclei within a molecule, providing detailed information about its carbon backbone and the connectivity of its atoms. omicsonline.orgnih.gov For instance, in a fully ¹³C-labeled metabolite, 2D ¹³C-¹³C COSY can reveal the entire carbon-carbon connectivity, effectively mapping out the molecular skeleton. nih.gov This is invaluable for identifying unknown metabolites in complex biological samples, such as cell lysates or biofluids. nih.govnih.gov Furthermore, the analysis of ¹³C-¹³C J-coupling constants can provide conformational information about the labeled molecules.
| NMR Technique | Information Gained | Application in Metabolomics |
| 2D ¹³C-¹³C COSY | Carbon-carbon bond correlations | Elucidation of the carbon backbone of unknown metabolites. nih.gov |
| 2D ¹³C-¹H HSQC | Direct carbon-proton one-bond correlations | Assignment of proton and carbon signals for known and unknown metabolites. frontiersin.orgnih.gov |
| 2D ¹³C-¹H HMBC | Long-range carbon-proton correlations (2-3 bonds) | Determination of the overall structure and connectivity of complex metabolites. omicsonline.org |
| 3D (H)CCH-TOCSY | Correlation of all protons within a carbon-linked spin system | Complete assignment of proton and carbon signals in complex labeled metabolites. nih.gov |
Hyperpolarization Techniques (e.g., SABRE) for Signal Amplification in ¹³C NMR
A major limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Hyperpolarization techniques can overcome this limitation by dramatically increasing the NMR signal intensity, often by several orders of magnitude. researchgate.net Signal Amplification By Reversible Exchange (SABRE) is a particularly promising hyperpolarization method that can be applied to molecules containing ¹³C labels derived from Sodium trifluoro(1,2-¹³C₂)acetate. nih.gov
The SABRE technique involves the transfer of spin polarization from parahydrogen to a substrate molecule, mediated by a metal catalyst. nih.govnih.gov This process can lead to enormous signal enhancements, making it possible to acquire high-quality ¹³C NMR spectra in a single scan, even for low-concentration samples. rsc.org Recent studies have demonstrated the successful hyperpolarization of ¹³C-acetate using SABRE, achieving signal enhancements of up to 100-fold. nih.gov This breakthrough opens up new possibilities for real-time metabolic imaging and the study of fast biochemical processes that were previously inaccessible by conventional NMR. The ability to hyperpolarize ¹³C-labeled metabolites derived from acetate (B1210297) has significant potential for in vivo metabolic studies and clinical diagnostics. nih.gov
Application in ¹³C/¹⁵N Double Labeling Strategies for Protein NMR
Determining the three-dimensional structure of proteins is crucial for understanding their function. NMR spectroscopy is a powerful tool for protein structure elucidation, and its capabilities are greatly enhanced by isotopic labeling. nmr-bio.com A common strategy involves the uniform double labeling of proteins with both ¹³C and ¹⁵N. Sodium (1,2-¹³C₂)acetate can serve as a cost-effective carbon source for producing uniformly ¹³C-labeled proteins in bacterial expression systems. nih.govresearchgate.net When combined with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride, this method allows for the production of ¹³C/¹⁵N double-labeled proteins. nih.gov
This double labeling is essential for a suite of multi-dimensional heteronuclear NMR experiments that are used to assign the resonances of the protein's backbone and side chains. researchgate.net These assignments are the first and most critical step in determining the protein's structure and studying its dynamics. The use of ¹³C-acetate instead of the more expensive ¹³C-glucose can significantly reduce the cost of producing isotopically labeled proteins for NMR studies, making this powerful technique more accessible to researchers. nih.gov
Mass Spectrometry (MS) Techniques for Isotopic Profiling
Mass spectrometry is another powerful analytical technique that benefits greatly from isotopic labeling with Sodium trifluoro(1,2-¹³C₂)acetate. MS measures the mass-to-charge ratio of ions, and the incorporation of ¹³C atoms results in a predictable mass shift, allowing for the differentiation and quantification of labeled molecules.
High-Resolution Mass Spectrometry for Isotopologue and Isotopomer Analysis
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, enabling the differentiation of molecules with very similar masses. When combined with ¹³C labeling from Sodium trifluoro(1,2-¹³C₂)acetate, HRMS becomes a powerful tool for isotopologue and isotopomer analysis. nih.govnih.gov An isotopologue is a molecule that differs only in its isotopic composition, while isotopomers are isomers that have the same number of each isotopic atom but differ in their positions. researchgate.netnih.gov
By feeding cells or organisms with ¹³C-labeled acetate, the label is incorporated into various metabolic pathways. HRMS can then be used to analyze the resulting metabolites and determine their mass isotopomer distributions (MIDs). nih.gov The MID provides information on the number of ¹³C atoms incorporated into each metabolite, which can be used to trace metabolic fluxes and understand how different pathways are utilized under various conditions. isotope.comresearchgate.net For example, analyzing the isotopologue distribution of fatty acids synthesized from ¹³C-acetate can reveal the activity of fatty acid synthesis pathways. nih.gov The ability of HRMS to resolve different isotopologues is crucial for accurate flux analysis. biorxiv.org
| Analytical Goal | Mass Spectrometry Approach | Information Obtained from ¹³C Labeling |
| Metabolic Flux Analysis | HRMS analysis of cell extracts after feeding with ¹³C-acetate. | Mass isotopomer distributions (MIDs) of key metabolites, revealing the relative activity of different metabolic pathways. nih.govisotope.com |
| Identification of Labeled Species | HRMS to detect specific mass shifts corresponding to the incorporation of ¹³C atoms. | Confirmation of which metabolites are synthesized de novo from the acetate precursor. nih.govnih.gov |
| Quantification of Isotopic Enrichment | Comparison of the intensity of labeled and unlabeled isotopologues. | The percentage of a metabolite pool that has been newly synthesized during the labeling period. researchgate.net |
| Structural Information | Tandem MS (MS/MS) fragmentation of labeled ions. | Positional information of the ¹³C labels within a molecule, helping to distinguish between isotopomers. researchgate.net |
Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Pathway Mapping
Stable Isotope Resolved Metabolomics (SIRM) is a technique that uses stable isotope-labeled compounds to trace metabolic pathways within biological systems. nih.govresearchgate.net When Sodium trifluoro(1,2-¹³C₂)acetate is introduced, the ¹³C-labeled acetate is taken up by cells and converted into acetyl-CoA, a central molecule in metabolism. nih.gov This labeled acetyl-CoA then enters various biochemical pathways, most notably the Krebs cycle, leading to the incorporation of the ¹³C atoms into a wide range of downstream metabolites.
By employing analytical platforms like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can detect and quantify the ¹³C enrichment in these metabolites. nih.govresearchgate.net This allows for the precise mapping of metabolic fluxes and the identification of active pathways. nih.gov For instance, observing the pattern of ¹³C labeling in amino acids like glutamate (B1630785) and glutamine can reveal the activity of the Krebs cycle and the glutamate/glutamine cycle in different cell types, such as astrocytes in the brain. nih.gov This approach has been instrumental in understanding metabolic reprogramming in diseases like cancer and in discovering novel metabolic pathways. nih.govd-nb.infonih.gov
The time required for intracellular metabolites to reach a constant labeling state, known as isotopic steady state, is a critical parameter in these experiments. d-nb.info This state depends on the turnover rate of metabolites and must be validated to ensure accurate flux calculations. d-nb.info
Quantitative Proteomics with Stable Isotope Labeling (e.g., SILAC principles for carbon-13)
While traditional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involves labeling with heavy amino acids, the core principle of metabolic labeling for quantitative proteomics can be adapted using ¹³C-labeled precursors like Sodium trifluoro(1,2-¹³C₂)acetate. gbiosciences.comcreative-proteomics.comnih.gov In this method, cells incorporate the ¹³C from acetate into the carbon backbone of newly synthesized non-essential amino acids. These labeled amino acids are then integrated into proteins. nih.gov
This in-vivo labeling allows for the relative quantification of proteins between different experimental conditions. researchgate.net For example, one cell population grown with ¹³C₂-acetate (the "heavy" condition) can be compared to a control population grown with unlabeled acetate (the "light" condition). creative-proteomics.com After combining the protein lysates from both populations, the samples are analyzed by mass spectrometry. creative-proteomics.comresearchgate.net The mass difference between the heavy and light peptides allows for the precise quantification of changes in protein abundance, providing insights into protein synthesis, turnover, and post-translational modifications like acetylation. nih.govnih.govresearchgate.netthermofisher.com This technique minimizes errors from sample handling by allowing the samples to be mixed at an early stage. creative-proteomics.comthermofisher.com
¹³C Tracing in GC-MS and LC-MS/MS for Metabolite Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for analyzing the complex mixtures of metabolites generated in ¹³C tracing experiments. mdpi.comnih.gov These techniques separate metabolites before detection by mass spectrometry, which identifies them based on their mass-to-charge ratio and fragmentation patterns. nih.govyoutube.com
When cells metabolize Sodium trifluoro(1,2-¹³C₂)acetate, the incorporated ¹³C atoms increase the mass of downstream metabolites. doe.gov This mass shift is easily detected by MS, allowing researchers to distinguish labeled from unlabeled molecules. doe.govnih.gov
GC-MS is often used for volatile compounds, which may require chemical derivatization to improve their chromatographic properties. youtube.comnih.govmdpi.com Trifluoroacetate (B77799) derivatives, for instance, can enhance stability and detection sensitivity. nih.govmdpi.comresearchgate.net
LC-MS/MS is suited for a wider range of metabolites, including less volatile and more polar compounds, and is highly sensitive for quantitative analysis. nih.govrsc.org
By tracking the mass isotopomer distributions (MIDs) of various metabolites, researchers can quantify metabolic fluxes and identify which pathways are active. nih.govplos.org For example, this approach has been used to measure the incorporation of ¹³C from acetate into DNA, providing a way to link metabolic function with microbial identity. nih.gov
Integration of Multi-Omics Data with Isotope Tracing Results
To achieve a holistic understanding of cellular function, data from isotope tracing must be integrated with other "omics" datasets, such as transcriptomics and proteomics. nih.gov
Correlating Isotopic Flux Data with Proteomic and Transcriptomic Information
Isotope tracing with Sodium trifluoro(1,2-¹³C₂)acetate provides a direct measure of metabolic pathway activity (flux), which represents the functional output of a metabolic network. embopress.org Transcriptomics (measuring gene expression) and proteomics (measuring protein levels) quantify the components of the cellular machinery. nih.gov By integrating these datasets, researchers can build a more complete picture of metabolic regulation. nih.govelifesciences.orgnih.gov
For instance, an increase in metabolic flux through a specific pathway might be expected to correlate with increased expression of the genes and proteins that encode the pathway's enzymes. elifesciences.orgresearchgate.net Conversely, a lack of correlation—such as high enzyme expression but low metabolic flux—can point to other regulatory mechanisms, like post-translational modifications or allosteric regulation by metabolites. mdpi.com This integrated approach has been used to understand complex biological phenomena, such as metabolic scaling in different species and drought tolerance in plants. elifesciences.orgmdpi.com
Computational Modeling for Holistic Systems Biology Approaches
Computational modeling is essential for interpreting the complex, quantitative data generated from ¹³C tracing experiments and integrating it into a systems-level understanding of biology. nih.govplos.orgnih.govunl.edu
Metabolic Flux Analysis (MFA) is a key computational technique that uses isotope tracing data to calculate the rates of intracellular reactions. mdpi.comnih.gov The process involves several steps:
Experimental Design : Cells are cultured with a ¹³C-labeled substrate like Sodium trifluoro(1,2-¹³C₂)acetate. nih.gov
Data Acquisition : The isotopic labeling patterns of key metabolites (often protein-derived amino acids or intracellular metabolites) are measured using MS or NMR. nih.govnih.gov
Modeling : A mathematical model of the cell's metabolic network is constructed. plos.org
Flux Estimation : Computational algorithms are used to estimate the flux values that best reproduce the experimentally measured labeling patterns. mdpi.comnih.gov
These flux maps provide a quantitative description of the cell's metabolic state. nih.gov By integrating flux data with transcriptomic and proteomic data, more sophisticated and predictive systems biology models can be built. nih.govnih.gov These models can simulate how biological systems respond to perturbations, such as gene knockouts or environmental changes, and are crucial for applications in metabolic engineering and disease research. nih.govnih.govucla.edu
Table of Labeled Metabolites and Pathways Studied with ¹³C-Acetate Tracing
| Labeled Metabolite Class | Specific Metabolites | Metabolic Pathway Investigated | Analytical Technique |
|---|---|---|---|
| Amino Acids | Glutamate, Glutamine, Alanine | Krebs Cycle, Anaplerosis, Glycolysis | NMR, GC-MS |
| Lipids | Fatty Acids, Lysophosphatidylcholine | Fatty Acid Synthesis | LC-MS/MS |
| Nucleic Acids | Thymine (in DNA) | Nucleotide Synthesis | LC-MS |
| Organic Acids | Citrate, α-Ketoglutarate | Krebs Cycle | NMR, LC-MS |
Table of Compound Names
| Compound Name |
|---|
| Sodium trifluoro(1,2-¹³C₂)acetate |
| Acetyl-CoA |
| Glutamate |
| Glutamine |
| Citrate |
| α-Ketoglutarate |
| Lysophosphatidylcholine |
Future Directions and Emerging Research Avenues for Sodium Trifluoro 1,2 ¹³c₂ Acetate
Development of Novel Synthetic Routes for Broader Labeling Patterns
The continued development of more versatile and efficient synthetic methods for producing Sodium trifluoro(1,2-¹³C₂)acetate and related labeled compounds is a critical future direction. While current methods exist, new routes could offer higher yields, lower costs, and the ability to introduce isotopic labels at different positions within the molecule.
A key area of development will be the exploration of novel precursors and catalytic systems. For instance, research into copper-catalyzed reactions involving trifluoroacetate (B77799) moieties could be adapted for isotopic labeling purposes. researchgate.net Furthermore, drawing inspiration from the synthesis of other ¹³C-labeled compounds, such as ¹³C₄-1,4-dihydropyridines from ¹³C₂-sodium acetate (B1210297), could provide new strategies for creating more complex labeled molecules derived from trifluoroacetate. sioc-journal.cn The goal is to create a toolbox of synthetic methods that allow for the specific and efficient incorporation of ¹³C isotopes, and potentially other stable isotopes like ¹⁵N or ²H, into the trifluoroacetate backbone and its metabolic derivatives. creative-proteomics.comcreative-proteomics.com This will enable researchers to design more sophisticated tracer experiments to probe a wider range of metabolic questions.
Expansion of Applications in Live-Cell and In Vivo Mechanistic Investigations
A significant area of future research lies in expanding the use of Sodium trifluoro(1,2-¹³C₂)acetate for real-time mechanistic studies within living cells and whole organisms. In-cell NMR spectroscopy, a powerful technique for studying biomolecules in their native environment, stands to benefit greatly from the availability of specifically labeled probes like ¹³C₂-trifluoroacetate. euromar2023.orgampere-society.org These experiments can provide unprecedented detail on the intracellular fate of the trifluoroacetate group, its interactions with cellular components, and its influence on metabolic pathways. euromar2023.org
Furthermore, in vivo studies using animal models will be crucial for understanding the systemic effects and metabolic transformations of trifluoroacetate. By administering ¹³C₂-trifluoroacetate and tracing the label through various tissues and biofluids, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly relevant for assessing the behavior of compounds that may degrade to trifluoroacetate. ncsu.edu These in vivo investigations, coupled with metabolic flux analysis, can help to elucidate the broader physiological and potential toxicological implications of trifluoroacetate exposure. biorxiv.orgresearchgate.net
Integration with Advanced Imaging Modalities for Spatiotemporal Information
The convergence of isotopic labeling with advanced imaging techniques promises to provide a wealth of spatiotemporal information about the fate of Sodium trifluoro(1,2-¹³C₂)acetate in biological systems. Integrating this tracer with modalities like magnetic resonance imaging (MRI) and positron emission tomography (PET) can offer a non-invasive window into metabolic processes. nih.govnih.gov
Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can dramatically enhance the NMR signal of ¹³C-labeled compounds, including derivatives of acetate. researchgate.net Applying such methods to ¹³C₂-trifluoroacetate could enable real-time imaging of its metabolic conversion in vivo with high sensitivity. isotope.com This would be invaluable for studying dynamic processes and the effects of therapeutic interventions.
Moreover, the integration of data from different imaging modalities, such as the anatomical detail from MRI with the functional information from PET or SPECT, can provide a more complete picture of the biological system. sajr.org.zafrontiersin.org This "multi-omics" approach, combining imaging with other data streams like genomics and proteomics, will be essential for building comprehensive models of metabolic networks and disease states. frontiersin.org
Role in the Discovery and Characterization of Novel Biochemical Pathways
Isotope tracing with compounds like Sodium trifluoro(1,2-¹³C₂)acetate is a powerful tool for discovering and characterizing new biochemical pathways. By following the journey of the ¹³C label, researchers can identify previously unknown metabolic transformations and connections within the intricate web of cellular reactions. nih.govnih.gov
Metabolic flux analysis (MFA), which uses isotopic labeling data to quantify the rates of metabolic reactions, will be a key application. researchgate.netresearchgate.net By feeding cells or organisms ¹³C₂-trifluoroacetate and analyzing the labeling patterns in downstream metabolites, scientists can map out its metabolic fate and identify the enzymes and pathways involved. salk.edu This approach has been successfully used with other ¹³C-labeled substrates to unravel complex metabolic networks in various organisms and disease models. biorxiv.orgresearchgate.net The unique chemical properties of the trifluoroacetate group may lead to its involvement in unexpected enzymatic reactions, opening up new avenues of biochemical inquiry.
Potential for High-Throughput Isotope Tracing and Screening Methodologies
The future of metabolic research will increasingly rely on high-throughput approaches to analyze large numbers of samples and conditions. Sodium trifluoro(1,2-¹³C₂)acetate is well-suited for integration into such high-throughput workflows.
Q & A
Basic Research Questions
Q. How can sodium trifluoro(1,2-13C2)acetate be effectively incorporated into tracer studies for metabolic pathway analysis?
- Methodological Answer : The compound is used as a ¹³C-labeled precursor to track carbon flux in biosynthetic pathways. For example, in plant metabolite studies, applying a solution of the labeled acetate to wounded plant tissues (e.g., Phaseolus vulgaris cotyledons) allows tracking via ¹³C-NMR after extraction and purification. Key steps include optimizing exposure time (e.g., 48 hours) and ensuring isotopic purity (>95%) to minimize background noise . Analytical validation via GC/MS with derivatization (e.g., pentafluorobenzyl bromide) is recommended to confirm isotopic incorporation .
Q. What precautions are necessary when handling sodium trifluoro(1,2-13C2)acetate in laboratory settings?
- Methodological Answer : Use PPE (gloves, masks, protective eyewear) to avoid skin contact and inhalation. Waste must be segregated and handled by certified disposal services due to potential environmental persistence of trifluoroacetate derivatives. Storage at 2–8°C in airtight, light-resistant containers preserves stability .
Q. Which analytical techniques are most reliable for detecting ¹³C labeling patterns from this compound?
- Methodological Answer : ¹³C-NMR is primary for mapping carbon incorporation, as demonstrated in studies of isoflavonoid phytoalexins (e.g., phaseollin and kievitone) . For low-concentration samples, GC/MS with isotopomer-specific derivatization (e.g., PFBBr) enhances sensitivity, enabling detection of very short-chain fatty acid metabolites .
Advanced Research Questions
Q. How should researchers address contradictions in ¹³C labeling data, such as unexpected randomization in biosynthetic pathways?
- Methodological Answer : In cases like kievitone biosynthesis, where ¹³C labels in aromatic ring A showed randomization (contrary to phaseollin’s specificity), consider intermediate dynamics (e.g., free rotation of 2',4',6'-trihydroxychalcone) or competing enzymatic pathways. Cross-validate with complementary isotopes (e.g., ²H or ¹⁵N) and kinetic modeling to resolve ambiguities .
Q. What strategies optimize uniform ¹³C labeling in complex systems like protein NMR studies?
- Methodological Answer : Use defined media with sodium trifluoro(1,2-13C2)acetate as the sole carbon source. For human carbonic anhydrase II, this approach achieved >95% ¹³C enrichment at lower cost than ¹³C-glucose. Ensure metabolic compatibility by testing bacterial expression systems (e.g., E. coli) for acetate utilization efficiency .
Q. How can isotopic scrambling be minimized during in vivo feeding experiments?
- Methodological Answer : Control precursor availability by pulse-feeding and monitoring intracellular acetate pools via LC-MS. In Streptomyces studies, limiting exogenous acetate to early growth phases reduced label dilution. Use isotopomer enrichment assays to quantify scrambling and adjust dosing protocols .
Q. Why might certain substituents (e.g., isoprenyl groups) fail to incorporate ¹³C labels despite using this compound?
- Methodological Answer : Biosynthetic timing is critical. If labels are absent in late-stage substituents (e.g., isoprenyl groups in phaseollin), the precursor may be depleted before later pathway steps. Supplement with isotopically labeled intermediates (e.g., mevalonate) or use time-resolved sampling to capture transient metabolic states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
